An In-depth Technical Guide to 1-Isopropyl-1H-indole-6-carbaldehyde
An In-depth Technical Guide to 1-Isopropyl-1H-indole-6-carbaldehyde
This guide provides a comprehensive technical overview of 1-Isopropyl-1H-indole-6-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. This document delves into the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, reactivity profile, and its potential applications, grounded in established scientific principles.
Introduction and Molecular Structure
1-Isopropyl-1H-indole-6-carbaldehyde belongs to the indole family, a class of aromatic heterocyclic organic compounds characterized by a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The core indole scaffold is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals.[1]
The specific structure of 1-Isopropyl-1H-indole-6-carbaldehyde is defined by the attachment of an isopropyl group to the nitrogen atom (position 1) of the indole ring and a carbaldehyde (formyl) group at position 6 of the benzene ring. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and potential biological activity.
Molecular Structure:
Caption: 2D Chemical Structure of 1-Isopropyl-1H-indole-6-carbaldehyde.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1-Isopropyl-1H-indole-6-carbaldehyde is essential for its application in synthesis and drug development. The parent compound, 1H-indole-6-carbaldehyde, provides a baseline for these properties.[2]
| Property | Value (1H-indole-6-carbaldehyde) | Reference |
| Molecular Formula | C₉H₇NO | |
| Molecular Weight | 145.16 g/mol | |
| CAS Number | 1196-70-9 | |
| Appearance | Solid | |
| Melting Point | 127-131 °C |
The addition of the isopropyl group to the nitrogen atom increases the molecular weight and lipophilicity of the molecule compared to the parent indole-6-carbaldehyde. This modification can significantly impact its solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design.
Synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde
The synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde can be achieved through a two-step process starting from the commercially available 1H-indole-6-carbaldehyde. This involves an N-alkylation reaction followed by purification. The causality behind this experimental choice lies in the robust and well-documented nature of N-alkylation of indoles.[3]
Workflow for the Synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde:
Caption: Synthetic workflow for 1-Isopropyl-1H-indole-6-carbaldehyde.
Experimental Protocol: N-Isopropylation of 1H-indole-6-carbaldehyde
This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.
Materials:
-
1H-indole-6-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Iodopropane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Deprotonation: To a solution of 1H-indole-6-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise. The use of a strong base like NaH is crucial to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion.[3]
-
Alkylation: Stir the reaction mixture at 0 °C for 30 minutes, then add 2-iodopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 1-Isopropyl-1H-indole-6-carbaldehyde as a pure compound.
Spectroscopic Characterization
While specific experimental data for 1-Isopropyl-1H-indole-6-carbaldehyde is not widely available in public spectral databases, the expected spectroscopic features can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups) and the aromatic protons of the indole ring, in addition to the aldehyde proton signal. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbons of the indole core, the isopropyl group, and the carbonyl carbon of the aldehyde group, which is expected to appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the isopropyl group and the formyl group, providing further structural confirmation. For the parent 1H-indole-6-carbaldehyde, the [M+H]⁺ ion is observed at m/z 146.06.[2]
Reactivity and Potential Applications
The chemical reactivity of 1-Isopropyl-1H-indole-6-carbaldehyde is dictated by the interplay of the electron-rich indole nucleus and the electrophilic aldehyde group.
Reactivity Profile:
Caption: Reactivity map of 1-Isopropyl-1H-indole-6-carbaldehyde.
The aldehyde functionality can undergo a variety of transformations, including nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases), and oxidation or reduction to the corresponding carboxylic acid or alcohol. The indole ring, despite the presence of the electron-withdrawing aldehyde group, can still participate in electrophilic substitution reactions, primarily at the C3 position.
The structural motifs present in 1-Isopropyl-1H-indole-6-carbaldehyde suggest its potential as a building block in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The aldehyde group provides a convenient handle for further chemical modifications to generate libraries of diverse compounds for biological screening. For instance, related indole-3-carbaldehyde derivatives have been investigated for their potential as anticancer and antioxidant agents.[6]
Conclusion
1-Isopropyl-1H-indole-6-carbaldehyde is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. This guide has provided a detailed overview of its structure, properties, and a reliable synthesis protocol. The dual reactivity of the indole nucleus and the aldehyde functional group makes it a versatile scaffold for the construction of complex molecular architectures. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. Retrieved January 24, 2026, from [Link]
-
(2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Indazole derivatives.
- Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(53), 33657-33703.
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 24, 2026, from [Link]
-
indole-3-aldehyde. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
(1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved January 24, 2026, from [Link]
- Smith, A. B., Jones, C. D., & Smith, E. F. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44963-44971.
- Google Patents. (n.d.). Heterocyclic substituted cycloalkano(b)-indolesulfonamides.
-
Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (2016, November 28). ACS Publications. Retrieved January 24, 2026, from [Link]
-
EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 24, 2026, from [Link]
-
Biomedical Importance of Indoles. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012, March 9). PMC. Retrieved January 24, 2026, from [Link]
-
1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 24, 2026, from [Link]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 24, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 1-Isopropyl-1H-indole-5-carbaldehyde. Retrieved January 24, 2026, from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde Supplier [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
